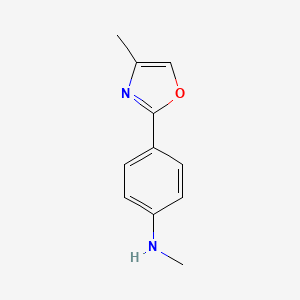

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-methyl-4-(4-methyl-1,3-oxazol-2-yl)aniline |

InChI |

InChI=1S/C11H12N2O/c1-8-7-14-11(13-8)9-3-5-10(12-2)6-4-9/h3-7,12H,1-2H3 |

InChI Key |

SCGRYVKYRLMURU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C2=CC=C(C=C2)NC |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation via Cyclization

The oxazole moiety is typically constructed through cyclodehydration or cyclocondensation reactions. Key approaches include:

- Reacting β-ketoamide precursors with dehydrating agents like POCl₃ or PPA (polyphosphoric acid).

- Example pathway:

- Combining α-haloketones with amides under basic conditions.

N-Methylation Strategies

Introducing the methyl group on the aniline nitrogen can occur pre- or post-oxazole formation:

a. Post-Cyclization Methylation

- Treat 4-(4-methyloxazol-2-yl)aniline with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base.

- Reaction conditions: 0°C to room temperature, 12-hour stirring.

b. Pre-Cyclization Methylation

- Methylate 4-nitroaniline first using CH₃I/K₂CO₃.

- Reduce the nitro group to an amine (e.g., H₂/Pd-C), then proceed with oxazole synthesis.

Coupling Reactions for Oxazole-Aniline Linkage

Modern cross-coupling methods offer alternative pathways:

- Couple 2-bromo-4-methyloxazole with N-methylaniline using a Pd catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.

Purification and Characterization

Critical steps to ensure product integrity:

- Column Chromatography : Employ EtOAc/hexane gradients (e.g., 30% EtOAc) for isolation.

- Spectroscopic Validation :

Yield Optimization and Challenges

- Catalyst Selection : Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) improve efficiency in heterocycle synthesis.

- Solvent Systems : Dichloromethane (DCM) or water under reflux enhances reaction rates.

- Common Pitfalls :

- Over-methylation leading to quaternary ammonium salts.

- Oxazole ring instability under strong acidic/basic conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis research.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-4-(4-methyl-1,3-oxazol-2-yl)aniline with structurally related compounds, highlighting key differences in substituents, heterocycles, and applications:

Key Structural and Functional Insights

Electronic Effects: Oxazole vs. Triazole Derivatives: The 1,2,4-triazole ring in introduces strong electron-withdrawing effects, which may stabilize charge-transfer complexes or enhance metabolic stability in drug design .

Synthetic Considerations: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for attaching heterocycles to aniline backbones, as seen in triazole derivatives (86% yield) . Oxazoline synthesis often involves cyclization of nitriles with amino alcohols, enabling chiral center formation for asymmetric catalysis .

Physicochemical Properties :

- Solubility: Thiazole and triazole derivatives exhibit higher solubility in polar solvents due to increased polarity, whereas CF₃-substituted compounds are more lipophilic .

- Melting Points: Oxazole derivatives (e.g., : MW 188.23) typically have lower melting points than saturated oxazolines due to reduced molecular rigidity .

Applications :

Biological Activity

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring substituted at the 4-position with a methyl group and an aniline moiety. This unique structure allows for various interactions within biological systems, influencing its activity against different biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 188.23 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Aniline, oxazole |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and signaling pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Its structural features allow it to act as a ligand for bacterial enzymes, potentially disrupting their function.

Antibacterial Properties

Several studies have evaluated the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

- Antifungal Activity : Another investigation explored the antifungal potential of this compound against Candida species. The results showed notable inhibition with MIC values ranging from 30 to 50 µg/mL, indicating its potential utility in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.